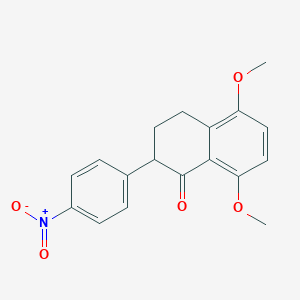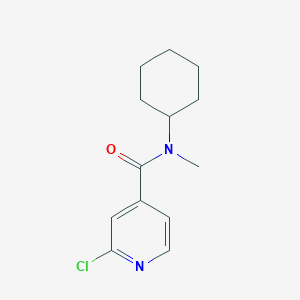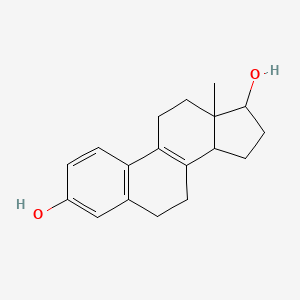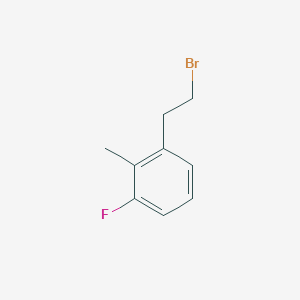
1,1,1-Trichloro-2-methoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-2-methoxyethane is an organic compound with the molecular formula C3H5Cl3O. It is a chloroalkane, characterized by the presence of three chlorine atoms and one methoxy group attached to an ethane backbone. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methoxyethane can be synthesized through the reaction of 1,1,1-trichloroethane with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where 1,1,1-trichloroethane is reacted with methanol. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-2-methoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Substitution: Formation of 1,1-dichloro-2-methoxyethane.
Oxidation: Formation of 1,1,1-trichloro-2-methoxyethanol.
Reduction: Formation of 1,1,1-trichloroethane.
Applications De Recherche Scientifique
1,1,1-Trichloro-2-methoxyethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential therapeutic uses and as a model compound in pharmacological studies.
Industry: Utilized in the production of other chemicals and as a cleaning agent.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-2-methoxyethane involves its interaction with cellular components. It can disrupt cellular membranes and proteins, leading to changes in cell function. The compound may also interfere with enzymatic activities, particularly those involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloroethane: A closely related compound with similar chemical properties but without the methoxy group.
1,1,2-Trichloroethane: An isomer with different chlorine atom positions, leading to distinct chemical behavior.
1,1,1-Trichloro-2-methyl-2-propanol: Another related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
1,1,1-Trichloro-2-methoxyethane is unique due to the presence of the methoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it valuable for specific industrial and research applications where these unique properties are advantageous.
Propriétés
Numéro CAS |
4776-44-7 |
|---|---|
Formule moléculaire |
C3H5Cl3O |
Poids moléculaire |
163.43 g/mol |
Nom IUPAC |
1,1,1-trichloro-2-methoxyethane |
InChI |
InChI=1S/C3H5Cl3O/c1-7-2-3(4,5)6/h2H2,1H3 |
Clé InChI |
NZZHHOMCJICYCD-UHFFFAOYSA-N |
SMILES canonique |
COCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087525.png)


![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)








![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
